Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 885273-57-4
VCID: VC3318947
InChI: InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O
Molecular Formula: C14H12N2O6
Molecular Weight: 304.25 g/mol

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate

CAS No.: 885273-57-4

Cat. No.: VC3318947

Molecular Formula: C14H12N2O6

Molecular Weight: 304.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate - 885273-57-4

Specification

CAS No. 885273-57-4
Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
IUPAC Name 3-(2-ethoxycarbonyl-7-nitro-1H-indol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18)
Standard InChI Key DNMDEADYSRIRKS-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])/C=C/C(=O)O
SMILES CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O

Introduction

Chemical Properties and Identifiers

Structural Characteristics

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate belongs to the class of substituted indole compounds featuring multiple functional groups. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic structure. This particular derivative is characterized by the presence of four key functional groups: a nitro group at position 7, a carboxylic acid-containing vinyl chain at position 3, an ethyl ester at position 2, and the essential N-H group of the indole ring system.

Chemical Identifiers and Basic Properties

The compound can be identified through various chemical identifiers, as detailed in the following table:

PropertyValue
CAS Registry Number885273-57-4
Molecular FormulaC₁₄H₁₂N₂O₆
Molecular Weight304.25 g/mol
Catalog Number63185 (Capot Chemical)

The compound's structure incorporates both electron-withdrawing groups (nitro and carboxylate functionalities) and electron-donating portions, creating a molecule with potentially interesting electronic properties. The presence of the carboxylic acid group on the vinyl substituent also introduces potential for hydrogen bonding and acid-base interactions, which may influence its solubility profile and reactivity patterns .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a specific synthesis method for Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate, synthesis approaches for structurally related indole derivatives can provide insight into potential synthetic routes. Based on similar compounds, the synthesis likely involves multi-step procedures starting with appropriately functionalized indole precursors.

Structural Analysis and Comparisons

Key Structural Features

The compound's molecular structure incorporates several significant features that contribute to its chemical behavior:

  • The indole core provides a rigid, planar framework with aromatic character

  • The 7-nitro group is strongly electron-withdrawing, potentially influencing the electronic distribution across the molecule

  • The 3-(2-carboxy-vinyl) group extends the conjugation of the system while providing a carboxylic acid functionality

  • The ethyl ester at position 2 introduces another carbonyl group and provides potential for further derivatization

Comparison with Related Compounds

Several structurally related compounds appear in the literature, allowing for meaningful comparisons:

CompoundMolecular FormulaMolecular WeightKey Difference
Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylateC₁₄H₁₂N₂O₆304.25 g/molReference compound
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylateC₁₄H₁₂FNO₄277.25 g/mol5-fluoro instead of 7-nitro
Ethyl 7-nitro-1H-indole-2-carboxylateC₁₁H₁₀N₂O₄234.21 g/molLacks the 3-(2-carboxy-vinyl) group
3-(2-carboxyethyl)-4-ethyl-7-nitro-1H-indole-2-carboxylic acidC₁₄H₁₄N₂O₆(Not specified)Has free carboxylic acid instead of ethyl ester and additional substitution

The structural differences between these compounds, particularly the position and nature of the substituents, likely lead to significant variations in their physical properties, chemical reactivity, and potential biological activities .

Analytical Characterization

Standard Analytical Methods

Typical analytical methods for characterizing compounds like Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Elemental Analysis

The search results indicate that for similar indole compounds, purity assessments typically target at least 98% purity, which would likely be applicable to this compound as well .

Research Significance and Future Directions

Current Research Status

The limited information available about Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate in the search results suggests that it may be a specialized research compound with relatively focused applications. Its commercial availability from chemical suppliers indicates it has recognized utility in research settings .

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